(S)-2-Amino-2-(pyridin-3-yl)ethan-1-ol dihydrochloride
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Overview
Description
(S)-2-Amino-2-(pyridin-3-yl)ethan-1-ol dihydrochloride is a chiral compound with a pyridine ring attached to an amino alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(pyridin-3-yl)ethan-1-ol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridine derivative.
Chiral Amino Alcohol Formation: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.
Purification: Employing crystallization or chromatography techniques to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(pyridin-3-yl)ethan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
(S)-2-Amino-2-(pyridin-3-yl)ethan-1-ol dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(pyridin-3-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(pyridin-3-yl)ethan-1-ol dihydrochloride: The enantiomer of the compound with different biological activity.
2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride: A structural isomer with variations in reactivity and applications.
Uniqueness
(S)-2-Amino-2-(pyridin-3-yl)ethan-1-ol dihydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomers and isomers.
Properties
IUPAC Name |
(2S)-2-amino-2-pyridin-3-ylethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-7(5-10)6-2-1-3-9-4-6;;/h1-4,7,10H,5,8H2;2*1H/t7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJDBJMKRRFMGK-XCUBXKJBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@@H](CO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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